![molecular formula C21H33NO3 B8257893 Dictysine](/img/structure/B8257893.png)
Dictysine
Overview
Description
Dictysine is a useful research compound. Its molecular formula is C21H33NO3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkaloid Structure and Formation
Dictysine is identified as an alkaloid of the denudatine type, possessing an α, β, γ-triol system at specific carbon positions. This discovery came from an x-ray structural analysis of free this compound, indicating its complex chemical nature (Salimov, Tashkhodzhaev, & Yunusov, 2004).
Dictyostelium as a Research Model
Dictyostelium, often associated with this compound studies, serves as a non-animal model in pharmacogenetic research. It offers ethical advantages and distinct methodological benefits, such as using cell behavior to understand the action of compounds at a cellular level (Otto et al., 2016). Additionally, Dictyostelium discoideum is increasingly utilized for understanding human diseases, offering insights into immune-cell disease, chemotaxis, and mechanisms of drug action (Williams et al., 2006).
Database and Data Analysis Tools
DictyBase is an online resource providing access to genomic data and biological information about Dictyostelium, facilitating comparative and functional genomics research (Kreppel et al., 2004). Another platform, dictyExpress, offers a web-based interface for exploring Dictyostelium gene expression data, enhancing the research capabilities in this field (Rot et al., 2009).
Cellular and Developmental Biology
Dictyostelium's unique biology aids in studying fundamental cellular processes and host-pathogen interactions, using molecular genetic techniques and genome sequence analysis (Müller-Taubenberger, Kortholt, & Eichinger, 2013). A method to generate multiple gene disruptions in Dictyostelium, using a single selectable marker, further supports its utility in genetic research (Faix et al., 2004).
properties
IUPAC Name |
12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVALMFEKMFXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.